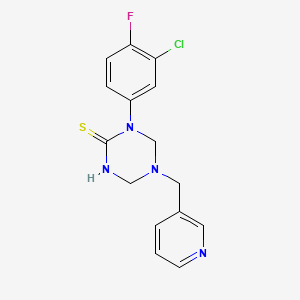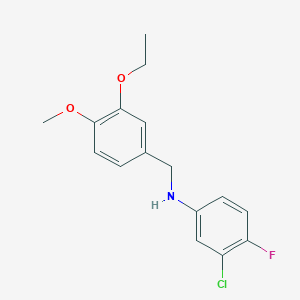
N-(2,4-dimethoxyphenyl)-N'-ethylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-ethylthiourea, also known as ethopabate, is a chemical compound that belongs to the class of thioureas. It is widely used in the field of veterinary medicine as an anticoccidial agent, which is used to prevent and treat coccidiosis in poultry and other animals. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing severe diarrhea, weight loss, and even death. Ethopabate is known for its effectiveness in controlling coccidiosis, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-ethylthiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and metabolic pathways in the parasites. Ethopabate has been shown to inhibit the activity of fumarate reductase, a key enzyme involved in the energy metabolism of the parasites. It also inhibits the synthesis of DNA and RNA, which are essential for the growth and reproduction of the parasites.
Biochemical and Physiological Effects:
Ethopabate has been shown to have no significant adverse effects on the health and growth of poultry and other animals when used at recommended doses. It is rapidly absorbed and metabolized in the body, and it is excreted mainly in the urine. Ethopabate has been shown to have no significant effects on the liver, kidney, or other organs when used at recommended doses.
实验室实验的优点和局限性
Ethopabate has several advantages as an anticoccidial agent in laboratory experiments. It is highly effective in controlling coccidiosis caused by various species of Eimeria, and it is relatively easy to administer to animals. Ethopabate is also relatively inexpensive compared to other anticoccidial agents, making it an attractive option for researchers. However, N-(2,4-dimethoxyphenyl)-N'-ethylthiourea has some limitations as well. It has been shown to be less effective against some strains of Eimeria, and it may not be suitable for use in certain animal species or under certain conditions.
未来方向
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-ethylthiourea. One area of interest is the development of new formulations and delivery methods for the compound, which could improve its effectiveness and reduce its side effects. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new anticoccidial agents with improved efficacy and safety. Additionally, research could focus on the use of this compound in combination with other drugs or vaccines to enhance its effectiveness in controlling coccidiosis. Finally, research could explore the potential use of this compound in other parasitic diseases affecting animals or humans.
合成方法
Ethopabate can be synthesized by reacting 2,4-dimethoxyaniline with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces N-(2,4-dimethoxyphenyl)-N'-ethylthiourea as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
科学研究应用
Ethopabate has been extensively studied for its potential use as an anticoccidial agent in poultry and other animals. It has been shown to be highly effective in controlling coccidiosis caused by various species of Eimeria, the parasitic protozoa responsible for the disease. Ethopabate works by inhibiting the growth and reproduction of the parasites, thereby reducing the severity of the infection and preventing its spread.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12-11(16)13-9-6-5-8(14-2)7-10(9)15-3/h5-7H,4H2,1-3H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGKQUXPNKRINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)





![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
![8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5757457.png)

![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)

